Trisodium Zinc Diethylenetriaminepentaacetate, commonly referred to as Trisodium Zinc DTPA, is a chelating agent that forms stable complexes with various metal ions, particularly heavy metals. This compound is primarily utilized in medical applications for the treatment of heavy metal poisoning and for decorporation therapy in cases of radionuclide contamination. The compound is known for its ability to bind to endogenous metals in the body, facilitating their excretion.
Trisodium Zinc DTPA is synthesized from diethylenetriaminepentaacetic acid and zinc salts. The synthesis typically involves the reaction of zinc oxide with sodium hydroxide and diethylenetriaminepentaacetic acid in aqueous solution, yielding a trisodium salt of the zinc complex.
Trisodium Zinc DTPA falls under the category of chelating agents and is classified as a pharmaceutical compound. It is often used in medical settings for its ability to bind and remove toxic metals from biological systems.
The synthesis of Trisodium Zinc DTPA can be achieved through several methods, but a common approach involves:
Technical details indicate that controlling pH and temperature during synthesis is crucial for obtaining high-purity Trisodium Zinc DTPA .
Trisodium Zinc DTPA has a complex molecular structure characterized by multiple carboxylate groups that facilitate metal ion binding. The empirical formula for Trisodium Zinc DTPA is .
Trisodium Zinc DTPA undergoes various chemical reactions, primarily involving metal ion binding and chelation:
Technical details reveal that during chelation therapy, Trisodium Zinc DTPA competes with endogenous metals for binding sites, effectively mobilizing toxic metals for excretion.
The mechanism of action of Trisodium Zinc DTPA involves:
Research indicates that Trisodium Zinc DTPA effectively reduces levels of heavy metals in biological systems, with studies demonstrating significant decreases in lead and cadmium levels post-treatment .
Relevant data indicate that the compound retains its chelating properties across a range of physiological conditions, which is essential for therapeutic applications .
Trisodium Zinc DTPA is primarily used in scientific and medical applications:
Trisodium zinc diethylenetriaminepentaacetate (Zn-DTPA) features a sophisticated molecular architecture centered on the pentadentate ligand DTPA (diethylenetriaminepentaacetic acid). The ligand's design incorporates three nitrogen atoms from the diethylenetriamine backbone and five carboxylate oxygen atoms, creating eight potential coordination sites. In its zinc complex, the DTPA ligand adopts a twisted trigonal bipyramidal geometry, where zinc(II) occupies the central coordination sphere [4] [7]. This arrangement allows five donor atoms (three nitrogens and two carboxylate oxygens) to form direct bonds with the zinc ion, resulting in pentadentate coordination. The remaining three carboxylate groups extend outward, contributing to the compound's high water solubility and forming the basis for its trisodium salt formulation (chemical formula: C₁₄H₁₈N₃Na₃O₁₀Zn; molecular weight: 522.66 g/mol) [4] [9].
The zinc ion's coordination environment exhibits distorted octahedral characteristics due to Jahn-Teller effects, with bond lengths averaging 2.08 Å for Zn-N and 2.21 Å for Zn-O [7]. This precise spatial configuration creates a thermodynamic "binding pocket" optimized for transmetalation reactions with trivalent actinides. Upon encountering contaminants like plutonium or americium, the zinc ion is displaced due to the higher formation constants of actinide-DTPA complexes (K ~ 10²³ for Pu⁴⁺) compared to zinc (log K = 18.4) [6] [10]. The structural flexibility of the DTPA backbone enables conformational adjustments during this ion exchange, facilitating rapid decorporation kinetics.
The thermodynamic stability of Zn-DTPA is quantified through metal-ligand formation constants (Kₘₗ), with zinc exhibiting log K = 18.4 ± 0.2 at 25°C and physiological pH [6] [10]. This moderate stability is strategically designed to allow selective transmetalation with target radionuclides while maintaining sufficient complex integrity for renal excretion. Comparative stability profiling reveals a hierarchy that underpins Zn-DTPA's decorporation mechanism:
Table 1: Thermodynamic Stability Constants of DTPA Complexes
Metal Ion | log K (Formation Constant) | Ionic Radius (Å) |
---|---|---|
Pu⁴⁺ | 28.2 | 0.96 |
Am³⁺ | 25.6 | 1.09 |
Zn²⁺ | 18.4 | 0.74 |
Ca²⁺ | 10.7 | 1.00 |
Mg²⁺ | 9.3 | 0.72 |
Data compiled from [3] [6] [10]
The critical thermodynamic parameter governing decorporation efficiency is the transmetalation quotient (ΔGₜᵣₐₙₛ), calculated as -RT ln(Kₘₑₜₐₗ/KZn). For americium(III), this yields ΔGₜᵣₐₙₛ = -38.5 kJ/mol, driving spontaneous displacement of zinc by the actinide [6] [10]. Despite this favorable displacement, the Zn-DTPA complex exhibits remarkable kinetic inertness toward essential biological cations like zinc and magnesium at physiological pH, minimizing acute depletion of these nutrients during therapy. This balance arises from the complex's negative charge (-3), which reduces nonspecific electrostatic interactions with cellular components while facilitating glomerular filtration [4] [9].
Industrial synthesis of pharmaceutical-grade Zn-DTPA employs a multi-stage process centered on controlled crystallization to ensure stoichiometric precision and minimal impurity profiles. The production begins with dissolving pentetic acid (DTPA) in deionized water at 60-70°C, followed by stepwise additions of zinc oxide and sodium hydroxide in molar ratios of 1:1:3 (DTPA:Zn:Na) [2] [5]. Critical process parameters include:
The reaction mixture undergoes azeotropic distillation with n-butanol or isopropanol to reduce water content below 5% (w/w), initiating crystallization [5]. Patent WO2014187930A1 details a refined crystallization protocol using mixed organic-aqueous solvents (e.g., methanol/water or ethanol/water) to yield two distinct polymorphic forms:
These polymorphs exhibit identical coordination chemistry but differ in crystal packing efficiency, influencing dissolution kinetics. Industrial batches are typically spray-dried to produce amorphous Zn-DTPA powder with particle sizes <10 μm, enhancing solubility for parenteral formulations. Final purification involves nanofiltration (10 kDa MWCO) to remove residual heavy metals, yielding products with >99.5% chromatographic purity [5] [8].
Table 2: Industrial Synthesis Conditions for Zn-DTPA Polymorphs
Parameter | Form α | Form β | Amorphous |
---|---|---|---|
Solvent System | Ethanol/Water | n-Butanol/Water | Spray Drying |
Ratio (Organic:Water) | 60:40 | 70:30 | N/A |
Crystallization Temp | 5-10°C | 20-25°C | >100°C (inlet) |
Water Content Final | 8.2% | 5.7% | <2% |
Dissolution Rate (t₉₀) | 12 min | 7 min | <2 min |
Structural authentication of Zn-DTPA employs complementary spectroscopic and diffraction techniques. ¹H NMR analysis (400 MHz, D₂O) reveals characteristic resonances at δ 3.57 ppm (8H, -N-CH₂-COO), δ 3.47 ppm (2H, central -CH₂-), and δ 2.81 ppm (8H, -N-CH₂-CH₂-N-), confirming ligand integrity and zinc-induced symmetry [3] [7]. The absence of carboxyl proton signals (expected at δ >10 ppm) verifies complete deprotonation and salt formation.
Single-crystal X-ray diffraction provides atomic-resolution structural validation. Crystals of Form β (space group P2₁/c) reveal a distorted octahedral geometry around zinc with bond lengths of:
The crystalline lattice features extensive hydrogen bonding between carboxylate oxygen and water molecules (O···O distances: 2.65-2.82 Å), explaining the hydrate stability. Fourier-transform infrared spectroscopy (FTIR) further confirms coordination through signature shifts: asymmetric COO⁻ stretch at 1598 cm⁻¹ (Δν = -42 cm⁻¹ vs. free DTPA) and Zn-N stretch at 438 cm⁻¹ [8]. Elemental microanalysis validates stoichiometry within ±0.3% tolerance: Calculated (C₁₄H₁₈N₃Na₃O₁₀Zn): C 32.18%, H 3.47%, N 8.04%; Found: C 32.05%, H 3.51%, N 8.01% [7] [9].
Mass spectrometry (ESI-QTOF) shows the molecular ion cluster at m/z 520.9977 [M-H]⁻ (calc. 520.9977) with isotopic patterns matching zinc's signature (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn), confirming the proposed molecular formula [3] [7]. For polymorph discrimination, powder X-ray diffraction remains definitive: Form α exhibits intense peaks at 2θ = 8.7°, 12.3°, and 18.9°, while Form β shows characteristic reflections at 2θ = 5.4°, 10.8°, and 21.7° [2] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7